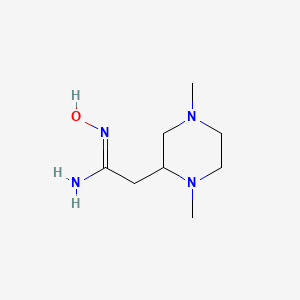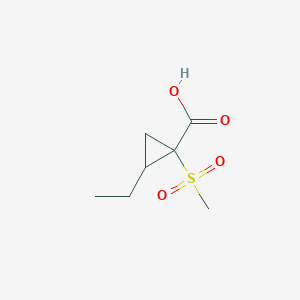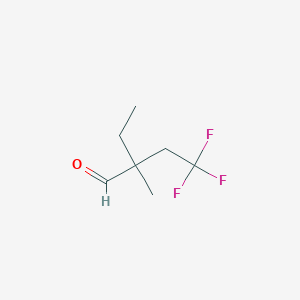![molecular formula C15H24N4O2 B15274270 tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate](/img/structure/B15274270.png)
tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate is a complex organic compound with the molecular formula C15H24N4O2 and a molecular weight of 292.38 g/mol This compound is characterized by its unique tricyclic structure, which includes multiple nitrogen atoms and a tert-butyl ester group
Métodos De Preparación
The synthesis of tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7400,3,7]trideca-3,5-diene-11-carboxylate typically involves multiple steps, starting from simpler organic moleculesReaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity
Análisis De Reacciones Químicas
tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Aplicaciones Científicas De Investigación
tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms due to its unique structure.
Biology: Researchers investigate its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, such as its ability to inhibit specific enzymes or pathways involved in diseases.
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include enzymatic reactions, signal transduction, or other biochemical processes .
Comparación Con Compuestos Similares
tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate can be compared with other similar compounds, such as:
This compound: This compound shares a similar tricyclic structure but may have different functional groups or substituents.
This compound: Another compound with a similar core structure but variations in the ester group or other substituents.
The uniqueness of tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[740
Propiedades
Fórmula molecular |
C15H24N4O2 |
|---|---|
Peso molecular |
292.38 g/mol |
Nombre IUPAC |
tert-butyl 5-methyl-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-3,5-diene-11-carboxylate |
InChI |
InChI=1S/C15H24N4O2/c1-10-7-19-9-11-8-18(14(20)21-15(2,3)4)6-5-12(11)17-13(19)16-10/h7,11-12H,5-6,8-9H2,1-4H3,(H,16,17) |
Clave InChI |
PGKPQHATEHQWES-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2CC3CN(CCC3NC2=N1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


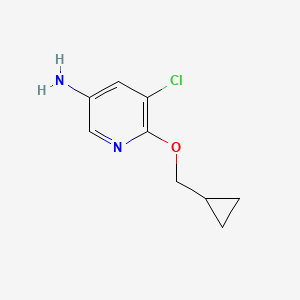

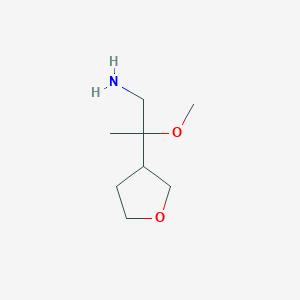
amine](/img/structure/B15274206.png)
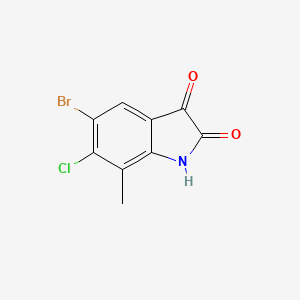


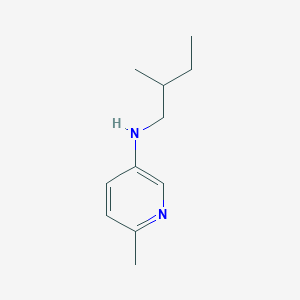
![N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine](/img/structure/B15274234.png)
